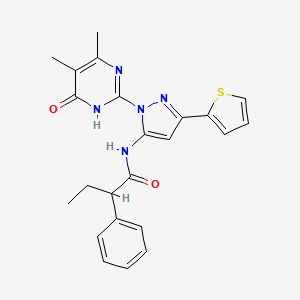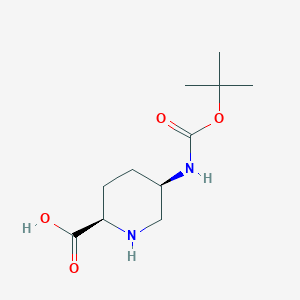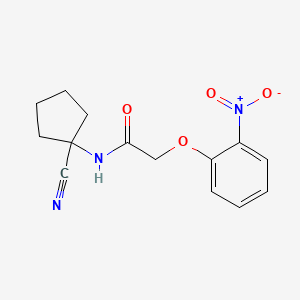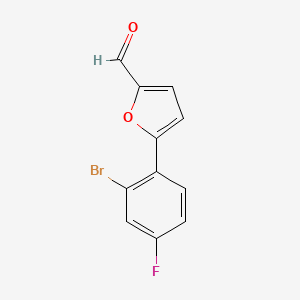![molecular formula C13H18O3 B2849373 2-Methyl-2-[3-(propan-2-yl)phenoxy]propanoic acid CAS No. 857351-97-4](/img/structure/B2849373.png)
2-Methyl-2-[3-(propan-2-yl)phenoxy]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methyl-2-[3-(propan-2-yl)phenoxy]propanoic acid” is a complex organic compound. It contains a propanoic acid group, which is a carboxylic acid consisting of three carbons, and a phenoxy group, which is a phenol molecule with one hydrogen removed . The “2-Methyl” and “3-(propan-2-yl)” parts refer to the positions of the methyl and isopropyl groups on the compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenol group attached to a propanoic acid group via an oxygen atom (the phenoxy group). The positions of the methyl and isopropyl groups would be determined by the numbering of the carbon atoms in the compound .Chemical Reactions Analysis
As an organic compound, “2-Methyl-2-[3-(propan-2-yl)phenoxy]propanoic acid” would be expected to undergo various chemical reactions characteristic of the functional groups it contains. These could include reactions of the carboxylic acid group, such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could result in the compound having a relatively high boiling point and being soluble in polar solvents .Scientific Research Applications
Pharmaceutical Research
“2-Methyl-2-[3-(propan-2-yl)phenoxy]propanoic acid” is used in pharmaceutical research. It is often used as a starting material or intermediate in the synthesis of various pharmaceutical compounds . However, specific applications in drug development are proprietary and not publicly disclosed.
Chemical Research
In chemical research, this compound is used as a reagent or building block for the synthesis of more complex molecules . Its unique structure, which includes both a carboxylic acid group and a phenoxy group, makes it versatile for various chemical reactions.
Biological Research
In biological research, “2-Methyl-2-[3-(propan-2-yl)phenoxy]propanoic acid” could be used as a probe to study biological systems. For instance, it could be used to study the interactions between this molecule and biological macromolecules like proteins or DNA .
Environmental Research
While there’s limited information available on its use in environmental research, potential applications could include studying its environmental fate and transport, or its effects on various environmental processes .
Industrial Research
In industrial research, this compound could be used in the development of new materials or processes . For example, it could be used in the synthesis of new polymers or coatings.
Agricultural Research
While not directly mentioned in the search results, it’s plausible that “2-Methyl-2-[3-(propan-2-yl)phenoxy]propanoic acid” could be used in agricultural research, possibly in the development of new pesticides or fertilizers .
Food Research
Although not directly mentioned in the search results, potential applications in food research could include studying its potential as a food additive or its effects on food quality and safety .
Cosmetic Research
In cosmetic research, this compound could potentially be used in the formulation of new cosmetic products, given its potential interactions with biological systems .
Mechanism of Action
Result of Action
It is suggested that the compound may have anti-inflammatory effects and could potentially alleviate symptoms such as pain and fever .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with targets .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-2-(3-propan-2-ylphenoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9(2)10-6-5-7-11(8-10)16-13(3,4)12(14)15/h5-9H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCDVPPXDKOJCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC(C)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-carbonyl)quinoline](/img/structure/B2849293.png)

amino}acetamide](/img/structure/B2849296.png)



![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2849302.png)

![1-((1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea](/img/structure/B2849305.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2849306.png)
![1-[2-(Azepan-1-yl)ethylamino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2849309.png)

![rac-(1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2849313.png)